molecular formula C10H9NO2 B1349613 4,6-dimethyl-1H-indole-2,3-dione CAS No. 49820-06-6

4,6-dimethyl-1H-indole-2,3-dione

Cat. No.: B1349613
CAS No.: 49820-06-6
M. Wt: 175.18 g/mol
InChI Key: SHOAYKZGNWFWSU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethyl-2-nitrobenzaldehyde with a suitable amine, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dimethyl-1H-indole-2,3-dione has several applications in scientific research:

Comparison with Similar Compounds

  • 4,6-Difluoro-1H-indole-2,3-dione
  • 4,6-Dimethyl-1H-indole-2,3-dione
  • Isatin and its derivatives

Comparison: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications .

Properties

IUPAC Name

4,6-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOAYKZGNWFWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368399
Record name 4,6-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49820-06-6
Record name 4,6-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred warm (60°-70° C.) solution of concentrated H2SO4 (60 mL) and water (6 mL) was added in small portions N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide (15.0 g, 78 mM) so that the temperature of the reaction mixture did not exceed 70° C. After the addition was completed, the reaction mixture was heated at 80° C. for 10 min and then cooled and poured onto ice. The resulting mixture was filtered and the collected solids were washed with water and dried to provide the title compound (9.93 g, 72.6%); MS(CI): 176.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
72.6%

Synthesis routes and methods II

Procedure details

The procedure of Varma and Singh, Ind. J. Chem. 296:578-81 (1990), was adapted. To a solution of tribromoacetaldehyde CBr3CHO (6.80 g, 24 mmol, Aldrich) in water (60 mL) and 1N HCl (2 mL) was added successively sodium sulfate (6.20 g, 43 mmol), a solution of 3,5-dimethylaniline (2.54 g, 21 mmol) in 1N HCl (40 mL), and a solution of hydroxyamine hydrochloride (5.50 g, 79 mmol) in water (25 mL). The mixture was heated to vigorous boiling and kept boiling for 10 min then cooled in ice bath to room temperature. It was filtered, washed by water, dried to leave pale yellow solid. The solid was added portionwise into concentrated H2SO4 (50 mL) kept at 50° C. After the addition, the solution was heated to 80° C. for 15 min. It was cooled to room temperature, and added into ice water (450 mL). After standing for 0.5 h, it was filtered and washed with water and dried to leave a yellow solid. The solid was boiled with ethyl acetate (180 mL), filtered and cooled to room temperature. The crystalline solid was collected and dried to give the title compound (752 mg, 20%) containing a 2% impurity by NMR. Recrystallization from DMSO/H2O afforded pure title compound as needles: mp 220°-2° C. IR (KBr, cm-1) 3439, 3211, 1762, 1729, 1628. 1H NMR (DMSO-d6): δ2.821 (s, 3H); 2.380 (s, 3H); 6.517 (s, 1H); 6.673 (s, 1H); 10.931 (s, 1H). LRMS: calcd for C10H9NO2 m/z: 175; found: 175. Purity: >97.4% by HPLC.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tribromoacetaldehyde CBr3CHO
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
450 mL
Type
reactant
Reaction Step Seven
Quantity
180 mL
Type
reactant
Reaction Step Eight
Yield
20%

Synthesis routes and methods III

Procedure details

N-(3,5-Dimethyl-phenyl)-2-hydroxyimino-acetamide (13.7 g, 71.3 mmol) was added to concentrated sulfuric acid (70 mL) in a 250 mL flask. The reaction mixture was then heated at 80° C. for 30 minutes, then cooled to room temperature, and poured into ice-water (200 mL). The precipitated solid was filtered and washed with water (100 mL) and dried under vacuum to give 4,6-dimethyl-1H-indole-2,3-dione as an orange solid. Yield: 5.53 g (44%).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

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